molecular formula C24H17FN2O5 B2490860 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide CAS No. 888466-78-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide

Cat. No.: B2490860
CAS No.: 888466-78-2
M. Wt: 432.407
InChI Key: VOVRRGYMJJQVEV-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide (CAS 888466-78-2) is a high-purity chemical compound with a molecular formula of C24H17FN2O5 and a molecular weight of 432.41 g/mol . This complex molecule is designed for research applications and features two prominent pharmacophores in its structure: the 2,3-dihydro-1,4-benzodioxin and the 1-benzofuran rings. The 1,4-benzodioxane ring system is a versatile template widely used in medicinal chemistry to design molecules with diverse biological activities . Similarly, benzofuran derivatives are important intermediates in pharmaceutical development . The integration of these systems, linked via a carboxamide bridge and further functionalized with a 4-fluorobenzamido group, makes this compound a valuable scaffold for scientific investigation in drug discovery. Researchers can utilize this compound in various stages of R&D, including as a building block for the synthesis of novel bioactive molecules, for screening against biological targets, or as an analytical reference standard. The presence of the fluorobenzamido group is of particular interest, as fluorine incorporation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O5/c25-15-7-5-14(6-8-15)23(28)27-21-17-3-1-2-4-18(17)32-22(21)24(29)26-16-9-10-19-20(13-16)31-12-11-30-19/h1-10,13H,11-12H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVRRGYMJJQVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives.

    Introduction of the Fluorobenzamido Group: This step might involve the reaction of an amine with a fluorobenzoyl chloride under basic conditions.

    Formation of the Benzofuran Carboxamide: This could involve the cyclization of a suitable precursor followed by amide formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin and benzofuran rings.

    Reduction: Reduction reactions might target the amide or the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions could occur, especially at the fluorobenzamido group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer or neurological disorders.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their function through binding interactions. This could involve pathways such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with 1,4-Benzodioxin Moieties

a. 3',4'-(1",4"-Dioxino) Flavone (4f)
  • Core Structure : Flavone with a 1,4-dioxane ring.
  • Key Substituents : Hydroxyl groups on the dioxane ring.
  • Activity : Demonstrated significant antihepatotoxic activity in rats, reducing serum SGOT and SGPT levels comparable to silymarin .
  • Comparison : Unlike the target compound, 4f lacks the benzofuran and fluorinated benzamido groups. The hydroxymethyl group in its analog (4g) enhanced activity, suggesting polar substituents on the dioxane ring improve therapeutic efficacy .
b. N-{(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl}octanamide
  • Core Structure : Benzodioxin linked to an octanamide-pyrrolidine chain.
  • Key Substituents : Hydroxy and pyrrolidinyl groups.
  • Activity : Acts as a glucosylceramide synthase inhibitor, targeting metabolic disorders .
  • Comparison : The target compound’s benzofuran-carboxamide core differs significantly, but both share the benzodioxin moiety, underscoring its versatility in drug design.
c. N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide
  • Core Structure : Benzodioxin with a 4-fluorobenzenesulfonamide group.
  • Key Substituents : Sulfonamide linkage instead of carboxamide.

Benzofuran Derivatives

The addition of a carboxamide group in the target compound may mimic natural ligand interactions, as seen in kinase inhibitors.

Fluorinated Analogues

The 4-fluorobenzamido group in the target compound contrasts with fluorinated sulfonamides (e.g., ). Fluorine’s electronegativity can enhance metabolic stability and binding affinity through hydrophobic or dipole interactions.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Source
Target Compound Benzofuran-carboxamide 4-fluorobenzamido, benzodioxin Hypothetical: Enzyme inhibition* N/A
3',4'-(1",4"-Dioxino) Flavone (4f) Flavone 1,4-dioxane, hydroxyl Antihepatotoxic (SGOT/SGPT reduction) [3]
N-{(1R,2R)-...}octanamide Benzodioxin-octanamide Pyrrolidinyl, hydroxy Glucosylceramide synthase inhibition [4]
4-fluorobenzenesulfonamide derivative Benzodioxin-sulfonamide 4-fluoro, sulfonamide Structural data only [6]
Enamine Catalog Compounds Varied (e.g., chloropyridine) Chloro, methoxy, pyridine Not specified (building blocks) [7,8]

*Hypothetical activity inferred from structural analogs.

Research Findings and Structure-Activity Relationships (SAR)

  • Benzodioxin Role : The 1,4-benzodioxin moiety is recurrent in antihepatotoxic (e.g., 4f) and enzyme-inhibitory (e.g., glucosylceramide inhibitor) compounds, suggesting its utility in enhancing stability and target engagement .
  • Fluorinated Groups : Fluorine substitution (e.g., 4-fluorobenzamido vs. 4-fluorobenzenesulfonamide) may optimize pharmacokinetics but requires balancing acidity and solubility .
  • Benzofuran vs. Flavone/Coumarin : Benzofuran’s planar structure could offer distinct binding modes compared to flavones, which rely on hydroxyl groups for activity .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and inflammatory conditions. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H16FNO4
  • Molecular Weight : 295.31 g/mol
  • CAS Number : 420829-82-9

The compound is primarily studied for its role as an inhibitor of the NF-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor involved in regulating immune response and inflammation, and its dysregulation is associated with various cancers. The inhibition of NF-κB can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Properties

Research indicates that derivatives of benzofuran and related compounds exhibit significant cytotoxicity against various cancer cell lines. The compound has been shown to inhibit the growth of:

  • ACHN (renal cancer)
  • HCT15 (colon cancer)
  • MM231 (breast cancer)
  • NUGC-3 (gastric cancer)
  • NCI-H23 (lung cancer)
  • PC-3 (prostate cancer)

These effects are often measured using assays such as the sulforhodamine B assay, which assesses cell viability and proliferation .

Inhibition of NF-kappa B Activity

The compound's ability to inhibit NF-kappa B activity has been linked to its anticancer effects. Studies have shown that it can prevent the nuclear translocation of NF-kappa B in LPS-stimulated RAW 264.7 macrophages, a model for studying inflammation and immune response . This inhibition is crucial for developing new therapeutic strategies targeting inflammatory diseases and cancers.

Study 1: Structure-Activity Relationship (SAR)

A study focused on synthesizing various benzofuran derivatives revealed that modifications to the N-substituent significantly impacted biological activity. The most active compounds exhibited potent anticancer properties alongside effective NF-kappa B inhibition .

Study 2: In Vivo Efficacy

In vivo studies using animal models of cancer have demonstrated that compounds similar to this compound can reduce tumor size and improve survival rates when administered at specific dosages . These findings support the potential for further clinical development.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of several compounds related to N-(2,3-dihydro-1,4-benzodioxin) derivatives:

Compound NameBiological ActivityMechanism
N-(2,3-dihydrobenzofuran)acetamideModerate anticancer activityNF-kappa B inhibition
3-Bromo-N-(2,3-dihydrobenzofuran)Strong α-glucosidase inhibitionEnzyme inhibition
N-(4-hydroxyphenyl)benzofuranEnhanced solubility; anticancer activityNF-kappa B inhibition

Q & A

Q. What are the critical steps in synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

  • Amidation : Introduction of the 4-fluorobenzamido group via coupling reagents like EDCI or HOBt.
  • Heterocycle formation : Construction of the benzodioxin and benzofuran moieties through cyclization reactions.
  • Carboxamide linkage : Final coupling of intermediates under reflux conditions with catalysts such as DMAP. Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC .

Q. Which characterization techniques are essential for verifying the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and substituent positions (e.g., 1^1H NMR for protons on aromatic rings; 13^{13}C NMR for carbonyl groups).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and purity.
  • HPLC : Assess purity (>95% required for biological assays).
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability for storage recommendations .

Q. What are the primary physicochemical properties influencing its handling and storage?

  • Solubility : Poor aqueous solubility (common in benzofuran derivatives) necessitates DMSO or ethanol as solvents.
  • Thermal stability : Decomposition above 200°C suggests storage at room temperature in inert atmospheres.
  • Hygroscopicity : Moisture-sensitive functional groups (e.g., amides) require desiccated storage .

Q. How is the compound typically screened for preliminary biological activity?

  • Enzyme inhibition assays : Target enzymes like α-glucosidase or acetylcholinesterase using spectrophotometric methods (IC50_{50} determination).
  • Cell viability assays : Test anticancer potential via MTT or SRB assays in cancer cell lines (e.g., MCF-7, HeLa).
  • Dose-response studies : Use logarithmic concentration ranges (1 nM–100 µM) to establish potency .

Q. What are common structural analogs and their relevance to SAR studies?

Analogs with modifications to the fluorobenzamido or benzodioxin groups are synthesized to explore:

  • Electron-withdrawing vs. electron-donating substituents : Impact on enzyme binding affinity.
  • Steric effects : Substituent size at the benzofuran 3-position and activity correlation. Examples include derivatives with nitro or methoxy groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Solvent optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance yield by 15–20%.
  • Continuous flow reactors : Implement for exothermic steps (e.g., amidation) to reduce side reactions and improve reproducibility.
  • Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings in benzodioxin formation .

Q. What methodologies resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Validate enzyme inhibition results using fluorescence-based assays alongside traditional spectrophotometry.
  • Metabolic stability testing : Rule out false negatives caused by rapid hepatic clearance in cell-based assays.
  • Crystallography or docking studies : Resolve discrepancies in IC50_{50} values by analyzing binding modes (e.g., fluorobenzamido interactions with catalytic sites) .

Q. How can computational tools aid in reaction design and target identification?

  • Reaction path search : Use density functional theory (DFT) to model transition states and identify rate-limiting steps.
  • Molecular dynamics simulations : Predict binding affinities for targets like COX-2 or EGFR kinase.
  • Machine learning : Train models on existing SAR data to prioritize novel analogs for synthesis .

Q. What experimental designs minimize variability in pharmacological evaluations?

  • Statistical DoE (Design of Experiments) : Apply factorial designs to assess interactions between variables (e.g., pH, temperature, substrate concentration).
  • Positive/negative controls : Include reference inhibitors (e.g., acarbose for α-glucosidase) to normalize inter-assay variability.
  • Replicate strategies : Use triplicate technical replicates and biological triplicates to ensure robustness .

Q. How can structural modifications enhance pharmacokinetic properties without compromising activity?

  • Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to improve oral bioavailability.
  • Lipophilicity adjustments : Replace the 4-fluorobenzamido group with trifluoromethyl to enhance membrane permeability.
  • Metabolic blocking : Add methyl groups to vulnerable sites (e.g., benzodioxin ortho positions) to reduce CYP450-mediated degradation .

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